molecular formula C10H9F3N2O4 B7911441 [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid

[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid

Cat. No.: B7911441
M. Wt: 278.18 g/mol
InChI Key: ZBYQUQVNXQBOGE-UHFFFAOYSA-N
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Description

[4-(Trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid is a synthetic organic compound featuring a benzoxazine core fused with a trifluoroacetyl group and an azinic acid moiety. The trifluoroacetyl substituent introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity. The azinic acid group (a derivative of hydrazoic acid) adds acidic and coordination properties. While direct data on its applications are sparse in the provided evidence, structurally related compounds are used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Properties

IUPAC Name

N-hydroxy-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzoxazin-5-amine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3,15,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYQUQVNXQBOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[NH+](O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid-Based Cyclization

The benzoxazine scaffold is frequently synthesized from anthranilic acid derivatives. A foundational approach involves reacting anthranilic acid with acyl chlorides under basic conditions. For example, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-substituted-4H-3,1-benzoxazin-4-ones. Adapting this method, 4-amino-3-hydroxybenzoic acid can be treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at position 4. Cyclization is achieved via reflux in pyridine, yielding 4-trifluoroacetyl-3,4-dihydro-2H-1,4-benzoxazine.

Key Reaction:

4-Amino-3-hydroxybenzoic acid+(CF3CO)2OPyridine4-Trifluoroacetyl-3,4-dihydro-2H-1,4-benzoxazine\text{4-Amino-3-hydroxybenzoic acid} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow{\text{Pyridine}} \text{4-Trifluoroacetyl-3,4-dihydro-2H-1,4-benzoxazine}

Yield: ~78% (extrapolated from analogous reactions).

Phenol-γ-Butyrolactone Condensation

An alternative route employs phenol derivatives and γ-butyrolactone. Patent CN108148032B details a two-step process:

  • Base-catalyzed reaction : A para-fluorophenol reacts with γ-butyrolactone in the presence of K2_2CO3_3 to form an intermediate.

  • Acid-catalyzed cyclization : Trifluoromethanesulfonic acid promotes ring closure at 150°C, yielding the dihydrobenzoxazine framework.

Advantages : Scalable (>45% yield), avoids hazardous intermediates.

Introduction of the Azinic Acid Group

Nitration and Reduction Sequence

Position-selective nitration at C5 is achieved using fuming HNO3_3/H2_2SO4_4 at 0–5°C. Subsequent reduction with Fe/HCl converts the nitro group to an amine, which is oxidized to azinic acid (NH2_2SO3_3H) via H2_2O2_2 in acidic medium.

Example Protocol :

  • Nitration : 4-Trifluoroacetyl-3,4-dihydro-2H-1,4-benzoxazine (1 eq) in HNO3_3/H2_2SO4_4 (1:3) at 5°C for 6 h.

  • Reduction : Nitro intermediate (1 eq) with Fe (3 eq) in HCl (conc.) at 70°C for 3 h.

  • Oxidation : Amine intermediate (1 eq) with H2_2O2_2 (2 eq) in H2_2SO4_4 at 25°C for 12 h.

Yield : 62% over three steps (analogous to PMC11788571).

Direct Sulfonation

Sulfonation at C5 is achieved using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, requiring electron-deficient aromatic rings. The trifluoroacetyl group activates the ring, enabling regioselective sulfonation at C5.

Reaction Conditions :

  • Chlorosulfonic acid (3 eq), CH2_2Cl2_2, 0°C → 25°C, 8 h.

  • Quench with ice-water, extract with EtOAc.

Yield : 58% (based on CN108148032B).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Safety Considerations
Anthranilic Acid4-Amino-3-hydroxybenzoic acidAcylation, Cyclization78Pyridine toxicity
Phenol-ButyrolactonePara-fluorophenolCondensation, Cyclization45High-temperature acid handling
Nitration-ReductionPreformed benzoxazineNitration, Reduction, Oxidation62HNO3_3/H2_2SO4_4 hazards
Direct SulfonationPreformed benzoxazineSulfonation58Chlorosulfonic acid corrosion

Mechanistic Insights

Cyclization Dynamics

The anthranilic acid route proceeds via a Schmidt rearrangement , where the acylated intermediate undergoes intramolecular nucleophilic attack by the hydroxyl group, forming the oxazine ring. In contrast, the phenol-γ-butyrolactone method relies on Friedel-Crafts acylation followed by acid-catalyzed ring closure.

Azinic Acid Formation

The nitration-reduction pathway involves electrophilic aromatic substitution (nitration), Béchamp reduction (Fe/HCl), and oxidative sulfonation (H2_2O2_2/H2_2SO4_4). Direct sulfonation exploits the directing effect of the trifluoroacetyl group, positioning the sulfonic acid group para to the electron-withdrawing substituent .

Chemical Reactions Analysis

[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azinic acid moiety, allowing for the introduction of various functional groups. Common reagents include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the trifluoroacetyl group and the formation of corresponding carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies suggest that compounds containing benzoxazine structures exhibit significant anticancer properties. The trifluoroacetyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and bioavailability .
  • Antimicrobial Properties : Benzoxazine derivatives have shown promise as antimicrobial agents. The presence of the trifluoroacetyl group could potentially improve the efficacy against various bacterial strains by altering the compound's interaction with microbial membranes .
  • Drug Delivery Systems : The compound's unique structure allows it to be explored for use in drug delivery systems, particularly in targeted therapies where controlled release is essential. Its compatibility with various polymers makes it suitable for formulation into nanoparticles or other delivery vehicles .

Agrochemical Applications

  • Herbicide Development : The structural characteristics of [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid may be leveraged in the development of new herbicides. Its ability to inhibit specific biochemical pathways in plants can be investigated for selective weed control .
  • Pesticide Formulations : Similar to its herbicidal potential, this compound can be explored as an active ingredient in pesticide formulations due to its potential toxicity towards pests while being less harmful to beneficial organisms .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance materials .
  • Coatings and Adhesives : Given its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors .

Case Study 1: Anticancer Research

A study investigating the anticancer effects of benzoxazine derivatives revealed that modifications with trifluoroacetyl groups significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that this compound could be a lead compound for further development in cancer therapeutics.

Case Study 2: Agrochemical Efficacy

Research on herbicides derived from benzoxazine frameworks demonstrated effective control over common agricultural weeds with minimal impact on crop yield. This positions this compound as a candidate for environmentally friendly herbicide formulations.

Mechanism of Action

The mechanism of action of [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity. The benzoxazine ring provides structural rigidity, while the azinic acid moiety can participate in various chemical reactions, modulating the compound’s biological activity. These interactions can influence cellular pathways and biochemical processes, making the compound a valuable tool in research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally analogous molecules.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
[4-(Trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid Benzoxazine Trifluoroacetyl, azinic acid Not explicitly provided Likely intermediate or bioactive agent
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid Benzoxazine Carboxylic acid 179.17 Reagent, synthetic intermediate
Candesartan cilexetil Benzodiazole Tetrazole, ethoxy group 610.66 (CAN) Angiotensin receptor blocker (hypertension)
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid Triazine-benzoic acid hybrid Morpholino, ureido linker Not provided Kinase inhibitor candidate
Caffeic acid Cinnamic acid derivative 3,4-Dihydroxybenzene 180.16 Antioxidant, anti-inflammatory agent

Key Comparative Insights

Benzoxazine Derivatives: The unsubstituted benzoxazine derivative (3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) lacks the trifluoroacetyl and azinic acid groups, resulting in lower molecular weight and simpler reactivity.

Trifluoroacetyl-Containing Analogues: The trifluoroacetyl group is seen in compounds like the spiro[indole-piperidine] derivative (), where it improves metabolic stability and binding affinity. This suggests that the target compound’s trifluoroacetyl group may similarly enhance pharmacokinetic properties compared to non-fluorinated benzoxazines .

Azinic Acid vs. Carboxylic Acid/Tetrazole :

  • Azinic acid (HN₃ derivative) is less common than carboxylic acid or tetrazole groups (e.g., in Candesartan). While carboxylic acids and tetrazoles are often used for ionic interactions in drug design (e.g., angiotensin receptor blockers), azinic acid’s unique acidity and coordination capacity could enable distinct binding modes .

Biological Activity: Caffeic acid’s dihydroxybenzene structure () highlights how phenolic groups drive antioxidant activity. In contrast, the target compound’s trifluoroacetyl and azinic acid groups may steer it toward enzyme inhibition or metal chelation, though specific data are lacking.

Biological Activity

[4-(Trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12_{12}H10_{10}F3_3N2_2O2_2, with a molecular weight of 278.2 g/mol. It is characterized by the presence of a trifluoroacetyl group and a benzoxazine structure, which are significant for its biological activity.

Biological Activity Overview

The biological activities of benzoxazine derivatives have been extensively studied, revealing a wide range of effects including:

  • Antimicrobial Activity : Various derivatives have shown effectiveness against bacteria and fungi.
  • Anticancer Properties : Some compounds exhibit cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives have been recognized for their ability to reduce inflammation.

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Receptor Interaction : Similar compounds have been shown to interact with serotonin receptors (5-HT3), influencing neurotransmitter release and exhibiting neuroprotective effects .
  • Cell Cycle Arrest : Some studies indicate that benzoxazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Antioxidant Activity : The presence of the benzoxazine moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

A study evaluating various benzoxazine derivatives highlighted that compounds with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and SK-LU-1. The most potent analogs demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Antimicrobial Properties

Research has shown that certain benzoxazines possess antibacterial and antifungal properties. For instance, derivatives were tested against common pathogens and demonstrated varying degrees of inhibition, suggesting potential use in treating infections .

Anti-inflammatory Effects

In vitro studies have indicated that some benzoxazine derivatives can reduce inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests their potential application in managing inflammatory diseases .

Data Table: Biological Activities of Related Benzoxazine Derivatives

Compound NameActivity TypeTarget Cell Line/OrganismIC50 (µM)Reference
Benzoxazine AAnticancerHeLa0.16
Benzoxazine BAntimicrobialE. coli12.5
Benzoxazine CAnti-inflammatoryRAW 264.7 (macrophages)25

Q & A

Q. What are the standard synthetic routes for [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid, and how can intermediates be characterized?

The synthesis of benzoxazine derivatives typically involves a two-step strategy: (1) Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols to form acyclic intermediates, followed by (2) Cu(I)-catalyzed intramolecular C-N cyclization to construct the benzoxazine core . For trifluoroacetyl functionalization, post-cyclization acylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions is recommended. Intermediate characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. For azinic acid conjugation, coupling agents like EDC/HOBt can be used, with reaction progress monitored via HPLC-DAD .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation in aprotic solvents (e.g., DCM/hexane). SHELXL (v.2018+) is widely used for refinement due to its robustness in handling twinned data and high-resolution structures . Key parameters to validate include R-factor convergence (<5%), thermal displacement ellipsoids, and hydrogen-bonding networks. For ambiguous electron density (e.g., trifluoroacetyl groups), DFT-based charge density analysis may resolve disorder .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

For benzoxazine derivatives, enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or FRET-based methods are common. Cellular assays include MTT viability tests in cancer cell lines (e.g., HeLa, MCF-7) and ROS detection via DCFH-DA probes. Dose-response curves (IC₅₀) should be validated with positive controls (e.g., doxorubicin) and statistical replicates (n ≥ 3) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine functionalization be addressed?

Regioselectivity in trifluoroacetyl substitution is influenced by electronic and steric factors. Computational tools like *DFT (B3LYP/6-31G)**predict electrophilic attack at the 5-position due to lower activation energy (ΔG‡ ~25 kcal/mol). Experimentally,DBU-mediated O-alkylation minimizes side reactions by stabilizing transition states through hydrogen bonding . For azinic acid conjugation, protecting group strategies (e.g., tert-butyl esters) prevent undesired acylation .

Q. What methodologies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

Anomalous ¹H NMR splitting in the benzoxazine ring (δ 4.2–4.5 ppm) may arise from restricted rotation of the trifluoroacetyl group. Variable-temperature NMR (VT-NMR) at 223–323 K can confirm dynamic effects. For ¹⁹F NMR, external referencing (CFCl₃) and relaxation delay optimization (≥5× T₁) reduce signal broadening. Conflicting mass spectra (e.g., adduct formation) require high-resolution ESI-TOF with isotopic pattern matching .

Q. How can metabolic pathways and hepatobiliary transport of this compound be studied?

Radiolabeled tracer studies (³H/¹⁴C) in rodent models track hepatic uptake and biliary excretion. In vitro, MDCK-II cells overexpressing OATP1B1/BCRP transporters quantify carrier-mediated transport . Metabolite identification uses LC-QTOF-MS/MS with collision-induced dissociation (CID) to fragment ions (m/z 100–800). For sulfated metabolites (common in benzoxazines), enzymatic hydrolysis (arylsulfatase) confirms structural assignments .

Q. What computational approaches predict binding interactions with therapeutic targets?

Molecular docking (AutoDock Vina) against crystallographic protein structures (PDB) identifies potential binding pockets. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å). For trifluoroacetyl groups, MM-PBSA calculations evaluate hydrophobic contributions to binding energy. Cross-validation with SPR (Biacore) measures kinetic parameters (kₐ/kₐ) .

Q. How should researchers address low yields in large-scale synthesis?

Scale-up challenges often stem from exothermic cyclization steps. Flow chemistry (microreactors) improves heat dissipation, enhancing yield (≥75% vs. 50% batch). For azinic acid coupling, solid-phase synthesis (Wang resin) simplifies purification. Process optimization via DoE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

Discrepancies in IC₅₀ values (e.g., HeLa vs. HepG2) may reflect differences in transporter expression (e.g., P-gp efflux). qRT-PCR quantifies mRNA levels of ABC transporters, while chemical inhibition (verapamil for P-gp) confirms their role. Normalize data to cell viability (CyQUANT assay) to exclude cytotoxicity artifacts .

10. Resolving ambiguities in metabolic stability assays
Contradictory half-life (t₁/₂) values in liver microsomes vs. plasma require species-specific cytochrome P450 profiling (e.g., CYP3A4/2D6 inhibition). Stable isotope labeling (SILAC) distinguishes phase I/II metabolism. For unstable metabolites, cryopreservation (−80°C) prevents degradation during analysis .

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